5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
CAS No.: 364599-56-4
Cat. No.: VC1677923
Molecular Formula: C15H16N2O3
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364599-56-4 |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbohydrazide |
| Standard InChI | InChI=1S/C15H16N2O3/c16-17-15(18)14-7-6-13(20-14)9-19-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9,16H2,(H,17,18) |
| Standard InChI Key | ZJKZHHPRIDEAQW-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN |
| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN |
Introduction
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C₁₅H₁₆N₂O₃ and a CAS number of 364599-56-4. It is a derivative of furohydrazide, incorporating a 2,3-dihydro-1H-inden-5-yloxy group. This compound is recognized for its potential applications in research and chemical synthesis.
Synthesis and Applications
The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide involves the reaction of appropriate precursors, such as furoic acid derivatives and 2,3-dihydro-1H-inden-5-ol, under conditions that facilitate the formation of the hydrazide linkage. This compound is useful in various chemical and pharmaceutical research contexts due to its unique structural features.
Suppliers and Availability
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide is available from several suppliers, including BOC Sciences and VWR (Matrix Scientific) . It is marketed as a research chemical, indicating its utility in laboratory settings for further synthesis or study.
Safety Considerations
The compound is classified as an irritant, suggesting that appropriate protective measures should be taken when handling it to avoid skin and eye irritation .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| CAS Number | 364599-56-4 |
| Purity | 97% |
| Molecular Weight (approx.) | 276 g/mol |
| Supplier | BOC Sciences, VWR (Matrix Scientific) |
| Hazard Classification | Irritant |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume